4-Chloro-2-methyl-D-phenylalanine
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Overview
Description
4-Chloro-2-methyl-D-phenylalanine is an amino acid derivative with the molecular formula C10H12ClNO2 and a molecular weight of 213.66 g/mol . This compound is characterized by the presence of a chloro group at the 4-position and a methyl group at the 2-position of the phenyl ring, attached to the D-phenylalanine backbone. It is a chiral molecule, with the D-configuration indicating the specific spatial arrangement of its atoms.
Preparation Methods
The synthesis of 4-Chloro-2-methyl-D-phenylalanine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-chloro-2-methylbenzaldehyde and D-phenylalanine.
Synthetic Route: A common synthetic route involves the condensation of 4-chloro-2-methylbenzaldehyde with D-phenylalanine in the presence of a suitable catalyst.
Reaction Conditions: The reaction is usually carried out under controlled temperature and pH conditions to ensure high yield and purity.
Chemical Reactions Analysis
4-Chloro-2-methyl-D-phenylalanine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield alcohol derivatives.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-Chloro-2-methyl-D-phenylalanine has several applications in scientific research:
Biology: This compound is studied for its potential role in modulating enzyme activity and protein interactions.
Mechanism of Action
The mechanism of action of 4-Chloro-2-methyl-D-phenylalanine involves its interaction with specific molecular targets:
Comparison with Similar Compounds
4-Chloro-2-methyl-D-phenylalanine can be compared with other similar compounds:
Similar Compounds: Compounds such as 4-Chloro-DL-phenylalanine, 4-Chloro-L-phenylalanine, and 4-Chloro-DL-phenylalanine methyl ester hydrochloride share structural similarities.
Uniqueness: The presence of both chloro and methyl groups in this compound distinguishes it from other phenylalanine derivatives.
Properties
IUPAC Name |
(2R)-2-amino-3-(4-chloro-2-methylphenyl)propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO2/c1-6-4-8(11)3-2-7(6)5-9(12)10(13)14/h2-4,9H,5,12H2,1H3,(H,13,14)/t9-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOPMBDAOMZVFGR-SECBINFHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)CC(C(=O)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)Cl)C[C@H](C(=O)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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